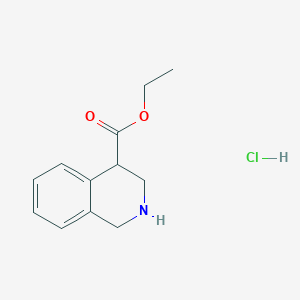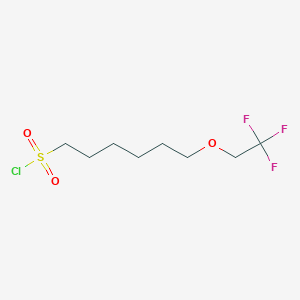
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H14ClF3O3S. It is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts and solvents to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides using oxidizing agents like hydrogen peroxide and zirconium tetrachloride.
Substitution: Reaction with nucleophiles to form sulfonamides and sulfonyl azides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, zirconium tetrachloride, N-chlorosuccinimide.
Nucleophiles: Amines, sodium azide.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonyl Azides: Formed by reaction with sodium azide.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonyl derivatives. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1-Hexanesulfonyl chloride: Similar structure but lacks the trifluoroethoxy group.
2-[2-(2,2,2-Trifluoroethoxy)ethoxy]ethane-1-sulfonyl chloride: Contains additional ethoxy groups.
Uniqueness
6-(2,2,2-Trifluoroethoxy)hexane-1-sulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties, such as increased reactivity and stability .
Properties
Molecular Formula |
C8H14ClF3O3S |
|---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c9-16(13,14)6-4-2-1-3-5-15-7-8(10,11)12/h1-7H2 |
InChI Key |
DIVYFMFCXCFKGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS(=O)(=O)Cl)CCOCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


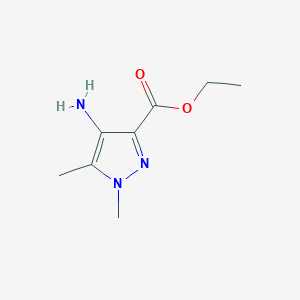
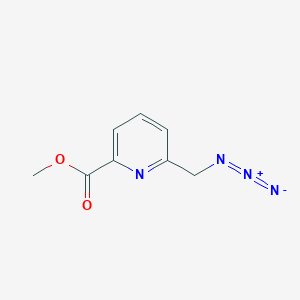
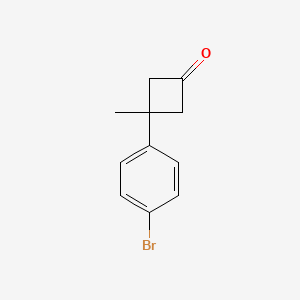
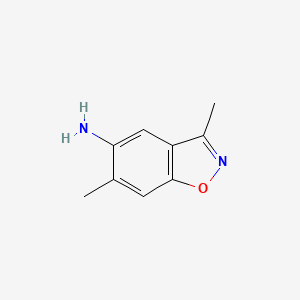
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
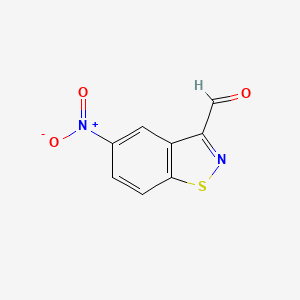
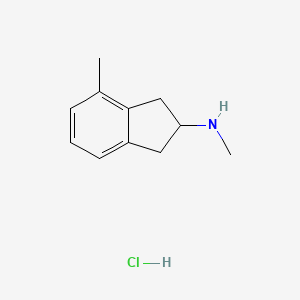
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)
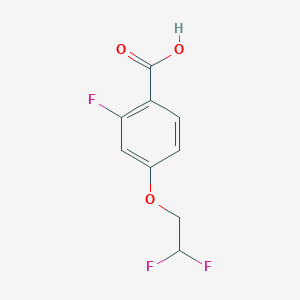
![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)
![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)
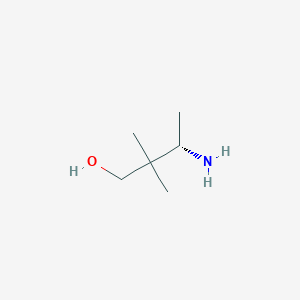
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
